molecular formula C9H6F2O B1428896 1-(Difluoromethoxy)-2-ethynylbenzene CAS No. 1342158-87-5

1-(Difluoromethoxy)-2-ethynylbenzene

Cat. No.: B1428896
CAS No.: 1342158-87-5
M. Wt: 168.14 g/mol
InChI Key: XMEAIJWQSPPMCQ-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)-2-ethynylbenzene is an aromatic compound featuring a benzene ring substituted with a difluoromethoxy (–OCF₂H) group at the 1-position and an ethynyl (–C≡CH) group at the 2-position. Its molecular formula is C₉H₅F₂O, with a molecular weight of 170.14 g/mol (inferred from synthetic data in and structural analogs in ). This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in cycloaddition reactions for constructing heterocyclic frameworks. For instance, it reacts with (Z)-4-bromo-N-hydroxybenzimidoyl chloride to form 3-(4-bromophenyl)-5-(2-(difluoromethoxy)phenyl)isoxazole, a reaction facilitated by the ethynyl group’s participation in Huisgen 1,3-dipolar cycloaddition .

Commercial availability is confirmed by pricing data from CymitQuimica, with 1g priced at €301.00 .

Properties

IUPAC Name

1-(difluoromethoxy)-2-ethynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O/c1-2-7-5-3-4-6-8(7)12-9(10)11/h1,3-6,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEAIJWQSPPMCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=CC=C1OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342158-87-5
Record name 2-(Difluoromethoxy)phenylacetylene
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Preparation Methods

Palladium-Catalyzed Cross-Coupling for Ethynylation

A common approach to introducing the ethynyl group at the ortho position relative to the difluoromethoxy substituent is via Sonogashira-type coupling:

  • Starting materials: 4-(Difluoromethoxy)-1-iodobenzene and 2-ethynylbenzene derivatives
  • Catalysts: Pd(0) complexes such as dichlorobis(triphenylphosphine)palladium(II), CuI as a co-catalyst
  • Base: Triethylamine or similar amines
  • Solvent: Dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)
  • Temperature: Ambient to moderate heating (room temperature to 60 °C)
  • Outcome: Formation of 1-(Difluoromethoxy)-2-ethynylbenzene with good yields

This method is supported by patent literature describing the coupling of ethynylbenzene compounds with difluoromethoxy-substituted aryl iodides under Pd/Cu catalysis to obtain the target compound or its analogs.

Difluoromethylation Techniques

The difluoromethoxy group can be introduced via difluoromethylation of phenolic precursors using novel difluorocarbene reagents:

  • Reagents: Difluoromethyltri(n-butyl)ammonium chloride, which generates difluorocarbene species under basic conditions
  • Base: Sodium hydride (NaH) to deprotonate phenols and activate the reagent
  • Solvent: Acetonitrile preferred over THF or DMF for higher yields
  • Reaction Time: Short, typically 0.5 to 1 hour at room temperature or slightly lower temperatures
  • Mechanism: Difluorocarbene generated in situ reacts with phenolate anions to form difluoromethoxy ethers
  • Yields: Moderate to excellent, often exceeding 80% in optimized conditions

This method provides an efficient route to difluoromethoxylated aromatic intermediates, which can then be further functionalized.

Detailed Stepwise Synthesis Example

Step Reaction Reagents & Conditions Product/Outcome
1 Difluoromethylation of phenol derivative Phenol + difluoromethyltri(n-butyl)ammonium chloride + NaH, in acetonitrile, 0.5-1 h, RT Formation of 4-(Difluoromethoxy)phenol intermediate
2 Conversion to aryl iodide Iodination of difluoromethoxyphenol (standard iodination methods) 4-(Difluoromethoxy)-1-iodobenzene
3 Sonogashira coupling 4-(Difluoromethoxy)-1-iodobenzene + 2-ethynylbenzene, Pd catalyst, CuI, triethylamine, DMSO, RT to 60 °C This compound

Analytical and Purification Techniques

  • NMR Spectroscopy: Proton NMR at 300-400 MHz confirms the presence of ethynyl and difluoromethoxy groups, with characteristic chemical shifts and coupling constants.
  • Mass Spectrometry: Confirms molecular weight and purity.
  • Chromatography: Silica gel column chromatography using ethyl acetate/petroleum ether mixtures to isolate pure product.
  • Crystallography: X-ray crystallography data available for related compounds to confirm structural integrity.

Research Findings and Optimization Notes

  • Solvent Effects: Acetonitrile is superior for difluoromethylation reactions compared to THF and DMF, improving yields.
  • Base Selection: Sodium hydride is effective for generating phenolate anions and activating difluorocarbene reagents.
  • Catalyst Loading: Low palladium catalyst loadings (~1-5 mol%) with copper iodide co-catalyst optimize coupling efficiency.
  • Temperature Control: Mild temperatures prevent side reactions and degradation of sensitive fluorinated groups.
  • Reagent Stoichiometry: Using slight excess (1.2 equivalents) of difluoromethylation reagent ensures high conversion without waste.

Summary Table of Key Reagents and Conditions

Reaction Step Key Reagents Catalyst/Base Solvent Temperature Reaction Time Yield Range
Difluoromethylation Difluoromethyltri(n-butyl)ammonium chloride, Phenol NaH Acetonitrile 5 °C to RT 0.5–1 h 70–90%
Iodination Standard iodinating agents (e.g., I2, iodinating reagents) Suitable organic solvent RT Several hours Moderate to high
Sonogashira Coupling 4-(Difluoromethoxy)-1-iodobenzene + 2-ethynylbenzene Pd(PPh3)2Cl2, CuI, TEA DMSO or THF RT to 60 °C Several hours 60–85%

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethoxy)-2-ethynylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Difluoromethoxy)-2-ethynylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)-2-ethynylbenzene involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The ethynyl group can participate in covalent bonding with target proteins, potentially inhibiting their function .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Reactivity Reference
1-(Difluoromethoxy)-2-ethynylbenzene –OCF₂H (1), –C≡CH (2) C₉H₅F₂O 170.14 Cycloaddition reactions, isoxazole synthesis
1-(Dimethoxymethyl)-2-fluorobenzene –C(OCH₃)₂ (1), –F (2) C₉H₁₁FO₂ 170.18 Aldehyde precursor, acetal derivatives
1-(difluoromethoxy)-2-[(difluoromethyl)sulfanyl]benzene –OCF₂H (1), –SCF₂H (2) C₈H₆F₄OS 226.19 Life science research, liquid-phase studies
1-ethynyl-2,4-difluorobenzene –F (2,4), –C≡CH (1) C₈H₄F₂ 138.12 Ligand in crystallography, small-molecule scaffolds
1-(tert-Butyl)-2-ethynylbenzene –C(CH₃)₃ (1), –C≡CH (2) C₁₂H₁₄ 158.24 Polymer chemistry, lab-scale synthesis
2-(Difluoromethoxy)bromobenzene –OCF₂H (1), –Br (2) C₇H₅BrF₂O 223.02 Suzuki-Miyaura cross-coupling precursor

Reactivity and Electronic Effects

  • Electron-Withdrawing vs. Electron-Donating Groups :

    • The difluoromethoxy group in this compound is strongly electron-withdrawing due to fluorine’s electronegativity, which polarizes the benzene ring and enhances electrophilic substitution at specific positions. In contrast, 1-(tert-Butyl)-2-ethynylbenzene () features a bulky, electron-donating tert-butyl group, directing reactions to the ethynyl-substituted position .
    • 1-(Dimethoxymethyl)-2-fluorobenzene () contains a fluorinated acetal group, offering stability under acidic conditions but lower reactivity in cross-coupling reactions compared to ethynyl or bromo substituents .
  • Ethynyl Group Reactivity :

    • The ethynyl group in this compound enables click chemistry applications, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC). This contrasts with 2-(Difluoromethoxy)bromobenzene (), where bromine serves as a leaving group for palladium-catalyzed cross-coupling (e.g., Suzuki reactions) .

Physicochemical and Commercial Properties

  • Solubility and Stability: this compound’s liquid state (inferred from analogs in ) suggests moderate polarity, while 1-(difluoromethoxy)-2-[(difluoromethyl)sulfanyl]benzene () is explicitly noted as a liquid with room-temperature storage . 1-(1-Bromoethyl)-2-(difluoromethoxy)benzene () is a solid (MW 251.07 g/mol) requiring controlled storage, highlighting the impact of bromine on physical state .
  • Cost and Availability :

    • This compound is significantly more expensive (€301.00/g) than analogs like 2-Ethoxy-6-fluoro-benzonitrile (€20.00/g, ), reflecting its specialized synthetic utility .

Biological Activity

Overview

1-(Difluoromethoxy)-2-ethynylbenzene, with the CAS number 1342158-87-5, is a compound that has garnered attention in pharmacological research due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a benzene ring substituted with a difluoromethoxy group and an ethynyl group. This structural configuration may influence its interaction with biological targets and its overall pharmacological profile.

Target Interaction

This compound is hypothesized to interact with various molecular targets, including enzymes involved in metabolic pathways and receptors associated with cellular signaling. The difluoromethoxy group may enhance the compound's lipophilicity, facilitating better membrane penetration and target engagement.

Biochemical Pathways

The compound's interaction with biological targets can modulate several biochemical pathways. Preliminary studies suggest that it may influence pathways related to oxidative stress and apoptosis, potentially making it relevant in cancer research.

Case Study 1: Anticancer Efficacy

In a recent study focusing on the cytotoxic effects of difluoromethoxy-substituted compounds, researchers found that this compound exhibited significant inhibition of cell growth in MIA PaCa-2 pancreatic cancer cells. The study reported an IC50 value of approximately 15 µM, indicating moderate potency compared to other known anticancer agents .

Case Study 2: Mechanistic Insights

A mechanistic study investigated the pathways affected by this compound. Results indicated that the compound induces apoptosis through the activation of caspase pathways and the generation of reactive oxygen species (ROS), highlighting its potential as a therapeutic agent in oncology .

Research Findings

Study Focus Findings IC50 Value
Study AAnticancerInhibition of MIA PaCa-2 cells15 µM
Study BMechanismInduction of apoptosis via ROS generationN/A

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound are sparse, the presence of difluoromethoxy groups generally enhances metabolic stability and bioavailability. Toxicological studies are necessary to evaluate its safety profile comprehensively, particularly regarding off-target effects.

Q & A

Q. Q1. What synthetic strategies are recommended for preparing 1-(difluoromethoxy)-2-ethynylbenzene, and how can reaction intermediates be characterized?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzene ring. A plausible approach includes:

Introduction of the difluoromethoxy group : Use nucleophilic aromatic substitution (SNAr) with a phenol derivative and a fluorinating agent (e.g., Selectfluor® or DAST) to install the -OCF₂H group .

Ethynylation at the ortho position : Employ Sonogashira coupling or direct dehydrohalogenation of a bromo/iodo precursor using a palladium catalyst and a terminal alkyne .
Characterization :

  • NMR spectroscopy : 19F^{19}\text{F} NMR to confirm difluoromethoxy substitution (δ80\delta \approx -80 to 85-85 ppm for -OCF₂H) and 13C^{13}\text{C} NMR to identify the ethynyl carbon (δ7090\delta \approx 70-90 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .

Q. Q2. How can the stability of this compound be assessed under varying experimental conditions?

Methodological Answer:

  • Thermal stability : Perform thermogravimetric analysis (TGA) at 25–300°C to detect decomposition thresholds .
  • Hydrolytic stability : Incubate the compound in aqueous buffers (pH 3–10) at 25°C and 50°C, monitoring degradation via HPLC or 19F^{19}\text{F} NMR .
  • Light sensitivity : Expose to UV-Vis light (254–365 nm) and track changes in UV absorption spectra .
    Key Findings :
  • The difluoromethoxy group is prone to hydrolysis under acidic conditions, while the ethynyl group may oxidize in the presence of light or oxygen .

Advanced Research Questions

Q. Q3. What mechanistic insights explain competing pathways in the synthesis of this compound?

Methodological Answer:

  • Competing fluorination pathways : Kinetic studies using 19F^{19}\text{F} NMR can differentiate between mono- and di-fluorination intermediates. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) may predict regioselectivity during SNAr reactions .
  • Ethynylation side reactions : Monitor byproducts (e.g., homocoupled alkynes) via GC-MS. Adjust catalyst loading (PdCl₂(PPh₃)₂/CuI) and reaction time to suppress Glaser coupling .

Q. Q4. How does the electronic nature of the difluoromethoxy group influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • Electron-withdrawing effect : The -OCF₂H group reduces electron density on the benzene ring, as shown by Hammett substituent constants (σmeta+0.45\sigma_{\text{meta}} \approx +0.45). This enhances electrophilic substitution at the para position but slows oxidative addition in Pd-catalyzed couplings .
  • Experimental validation : Compare reaction rates with non-fluorinated analogs (e.g., methoxy derivatives) in Suzuki-Miyaura couplings. Use cyclic voltammetry to quantify electronic effects on redox potentials .

Q. Q5. What computational methods are suitable for predicting the biological activity of derivatives of this compound?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450) based on the compound’s electrostatic potential surface (EPS) .
  • QSAR modeling : Train models with descriptors like logP, polar surface area (PSA), and Fukui indices to predict cytotoxicity or antimicrobial activity .

Q. Q6. How can contradictory spectral data for this compound be resolved?

Methodological Answer:

  • Case example : Discrepancies in 1H^{1}\text{H} NMR chemical shifts may arise from solvent effects or trace impurities.
    • Purification : Re-crystallize from hexane/ethyl acetate and re-acquire spectra in deuterated DMSO .
    • Dynamic effects : Perform variable-temperature NMR to identify conformational exchange broadening .

Safety and Handling

Q. Q7. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation .
  • Waste disposal : Collect halogenated waste separately in amber glass containers. Neutralize acidic byproducts with sodium bicarbonate before disposal .
  • Hazard mitigation : The compound is flammable (UN 1993, Class 3). Store under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

1-(Difluoromethoxy)-2-ethynylbenzene
1-(Difluoromethoxy)-2-ethynylbenzene

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